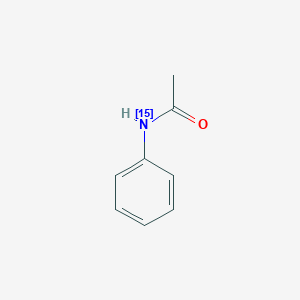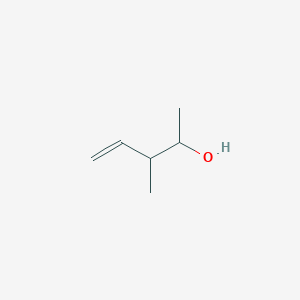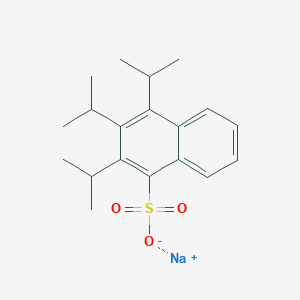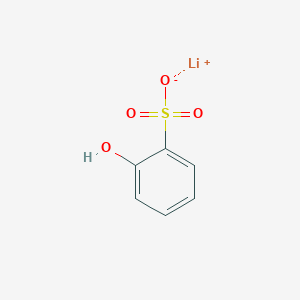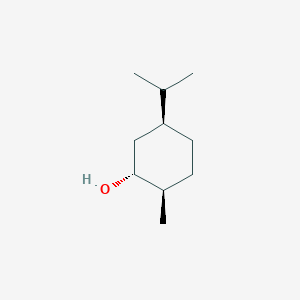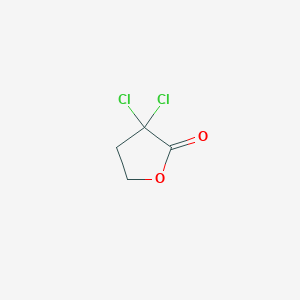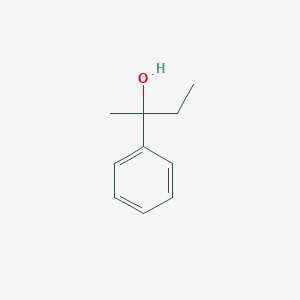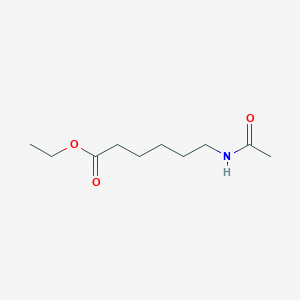
Trivinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trivinylbenzene (TVB) is a chemical compound that belongs to the group of vinylbenzene derivatives. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. TVB is synthesized through a simple process and has several advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of Trivinylbenzene is not well understood. However, it is believed to act as a crosslinking agent in the synthesis of polymers. Trivinylbenzene reacts with other monomers to form a polymer network, which increases the strength and stability of the polymer.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Trivinylbenzene. However, it has been shown to have low toxicity and is not known to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trivinylbenzene has several advantages for laboratory experiments. It is a highly reactive monomer that can form polymers with various other monomers. It is also easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, Trivinylbenzene has some limitations as well. It is highly reactive and can polymerize rapidly, which makes it difficult to handle. It also has a strong odor, which can be unpleasant in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on Trivinylbenzene. One of the areas of interest is the synthesis of new polymers using Trivinylbenzene as a monomer. These polymers can have various applications in the fields of materials science, chemistry, and biology. Another area of interest is the development of new purification techniques for Trivinylbenzene, which can improve the purity and quality of the compound. Finally, the toxicity and environmental impact of Trivinylbenzene need to be studied in detail to ensure its safe use in scientific research.
Conclusion
In conclusion, Trivinylbenzene is a chemical compound that has several scientific research applications due to its unique chemical properties. It is synthesized through a simple process and has several advantages and limitations for laboratory experiments. Trivinylbenzene is widely used as a monomer in the synthesis of various polymers, which have several applications in the fields of materials science, chemistry, and biology. The future directions for the research on Trivinylbenzene include the synthesis of new polymers, the development of new purification techniques, and the study of its toxicity and environmental impact.
Synthesemethoden
Trivinylbenzene is synthesized through a simple process that involves the reaction of benzene with three molecules of vinyl chloride in the presence of a catalyst. The reaction results in the formation of Trivinylbenzene, which is then purified through distillation. The purity of Trivinylbenzene can be further improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Trivinylbenzene has several scientific research applications due to its unique chemical properties. It is widely used as a monomer in the synthesis of various polymers such as poly(trivinylbenzene) and poly(styrene-co-trivinylbenzene). These polymers have several applications in the fields of materials science, chemistry, and biology.
Eigenschaften
CAS-Nummer |
1322-23-2 |
|---|---|
Produktname |
Trivinylbenzene |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,2,3-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-8-7-9-11(5-2)12(10)6-3/h4-9H,1-3H2 |
InChI-Schlüssel |
WVAFEFUPWRPQSY-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
Kanonische SMILES |
C=CC1=C(C(=CC=C1)C=C)C=C |
Andere CAS-Nummern |
9042-44-8 1322-23-2 |
Synonyme |
DST-30 thermoelastoplast DST-30 thermoelastoplastic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



